Flurprimidol

Catalog No.
S589770
CAS No.
56425-91-3
M.F
C15H15F3N2O2
M. Wt
312.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurprimidol

CAS Number

56425-91-3

Product Name

Flurprimidol

IUPAC Name

2-methyl-1-pyrimidin-5-yl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

InChI

InChI=1S/C15H15F3N2O2/c1-10(2)14(21,12-7-19-9-20-8-12)11-3-5-13(6-4-11)22-15(16,17)18/h3-10,21H,1-2H3

InChI Key

VEVZCONIUDBCDC-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O

Solubility

3.65e-04 M

Synonyms

alpha-(1-methylethyl)-alpha-(4-(trifluoromethoxy)phenyl)-5-pyrimidinemethanol, Cutless, flurprimidol

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O

Ornamental Plant Growth Regulation

Swamp Sunflower Growth Control

Viburnum Growth Regulation

Bedding Plants Growth Control

Control of Bedding Plants Growth

Release from a Granular Formulation

  • Origin: Flurprimidol is a human-made (synthetic) compound, not derived from a natural source [].
  • Significance: In scientific research, flurprimidol allows researchers to control plant growth by reducing stem elongation (dwarfing) and shoot growth [, ]. This enables them to study various aspects of plant development, such as:
    • Internode elongation (distance between stem nodes) []
    • Bud formation and development
    • Plant architecture and morphology []

Molecular Structure Analysis

  • Flurprimidol's chemical formula is C15H15F3N2O2 [].
  • Key features:
    • The molecule contains a pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms []. Pyrimidine rings are present in many essential biological molecules like DNA and RNA.
    • It also has a trifluoromethoxy group (OCF3) and a phenoxy group (OC6H5) []. These functional groups are thought to contribute to the plant growth regulating properties of flurprimidol [].

Chemical Reactions Analysis

The specific reactions involved in the synthesis of flurprimidol are considered proprietary information by the manufacturers [].

  • Decomposition: Limited information is available on the specific decomposition pathways of flurprimidol. However, as with most organic compounds, it is likely to decompose under high temperature or extreme conditions.

Physical and Chemical Properties

  • Melting point: 133-135 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, but more soluble in organic solvents like acetone and methanol [].
  • Stability: Relatively stable under normal storage conditions [].

The exact mechanism by which flurprimidol regulates plant growth is not fully understood. However, it is believed to interfere with the biosynthesis of gibberellins, a class of plant hormones that promote cell elongation and growth []. By reducing gibberellin levels, flurprimidol leads to a dwarfing effect in plants.

That facilitate its function as a growth regulator. The primary reaction involves its interaction with gibberellin biosynthesis pathways, where it effectively reduces the levels of gibberellins, leading to decreased stem elongation. Additionally, flurprimidol exhibits strong adsorption to soil particles, which affects its persistence and mobility in different soil types . Its half-life ranges from 119 to 187 days, depending on the soil conditions, indicating its stability and prolonged activity in the environment .

Flurprimidol's biological activity is characterized by its ability to suppress excessive shoot growth while promoting compactness in ornamental plants. Studies have shown that it significantly reduces gibberellin-like bioactivity and lowers abscisic acid levels in treated plants, leading to controlled growth patterns . This regulation not only enhances the visual appeal of ornamental species but also reduces the frequency of trimming required for maintenance .

The synthesis of flurprimidol involves several steps, typically utilizing radical–radical coupling reactions. One notable method includes an iron-catalyzed cross-coupling reaction that allows for gram-scale production of the compound . The synthesis process is designed to ensure high purity and yield while maintaining the structural integrity necessary for its biological activity.

Research on flurprimidol has explored its interactions with other growth regulators. For instance, studies have compared its effects with those of paclobutrazol and ethephon, revealing that flurprimidol can enhance certain cellular structures while maintaining plant health . These interaction studies are crucial for understanding how flurprimidol can be effectively integrated into broader plant management strategies.

Flurprimidol shares similarities with several other plant growth regulators. Here are some notable compounds:

CompoundMechanism of ActionUnique Features
PaclobutrazolInhibits gibberellin biosynthesisBroad-spectrum use across various crops
EthephonReleases ethylene to promote fruit ripeningPrimarily used for fruit crops
AncymidolInhibits gibberellin biosynthesisEffective in both ornamental and agricultural settings
UniconazoleInhibits gibberellin biosynthesisStronger effect on stem elongation

XLogP3

3.3

Boiling Point

264.0 °C

LogP

3.34 (LogP)

Melting Point

95.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (51.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (51.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.64e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

56425-91-3

Wikipedia

Flurprimidol

Use Classification

Agrochemicals -> Plant Growth Regulators

Dates

Modify: 2023-08-15

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